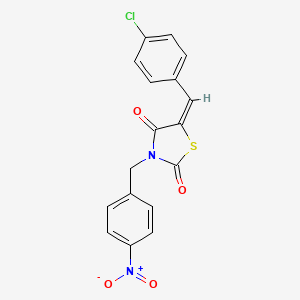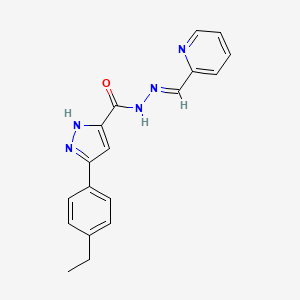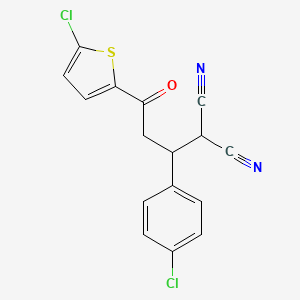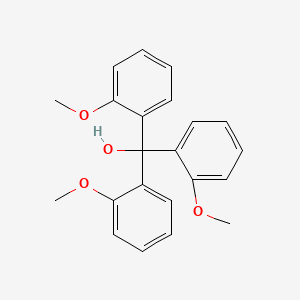![molecular formula C29H24Cl2N2O3 B15078981 N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B15078981.png)
N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” is a complex organic compound that features a combination of aromatic rings, furan, and amide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the amide bond: The amide bond can be formed through condensation reactions between an amine and a carboxylic acid derivative.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of “N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide: Similar compounds may include other amides or derivatives with similar structural motifs.
Comparison: Compared to other similar compounds, “this compound” may exhibit unique properties such as higher stability, specific reactivity, or enhanced biological activity.
特性
分子式 |
C29H24Cl2N2O3 |
|---|---|
分子量 |
519.4 g/mol |
IUPAC名 |
N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24Cl2N2O3/c1-19-7-9-21(10-8-19)28(34)33-26(29(35)32-16-15-20-5-3-2-4-6-20)18-23-12-14-27(36-23)24-13-11-22(30)17-25(24)31/h2-14,17-18H,15-16H2,1H3,(H,32,35)(H,33,34)/b26-18- |
InChIキー |
RYAFNRZDIWKOFQ-ITYLOYPMSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NCCC4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide](/img/structure/B15078898.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15078917.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078923.png)


![ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15078934.png)

![5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15078951.png)

![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078967.png)
![(5E)-5-(4-Isopropylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15078971.png)

![N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078995.png)
